molecular formula C12H19N B1438591 (3-Isopropylphenyl)propylamine CAS No. 1039989-87-1

(3-Isopropylphenyl)propylamine

Cat. No. B1438591
CAS RN: 1039989-87-1
M. Wt: 177.29 g/mol
InChI Key: BSXFWWSEXZVIJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines like (3-Isopropylphenyl)propylamine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the catalytic protodeboronation of pinacol boronic esters . A preparation method of N-methyl-3,3-diphenylpropylamine, which might be similar to the synthesis of (3-Isopropylphenyl)propylamine, has also been reported .


Molecular Structure Analysis

The molecular structure of amines like (3-Isopropylphenyl)propylamine can be analyzed using various techniques. For instance, propylamine, a related compound, has a molecular formula of C3H9N and contains a total of 12 bonds, including 3 non-H bonds, 1 rotatable bond, and 1 primary amine .


Chemical Reactions Analysis

The decomposition reactions of propylamine, a compound similar to (3-Isopropylphenyl)propylamine, have been studied in detail. Among the various decomposition pathways, the formation of propene and NH3 is significant, both kinetically and thermodynamically .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines like (3-Isopropylphenyl)propylamine can be determined using various techniques. For instance, propylamine, a related compound, is a colorless liquid with a strong, ammonia-like odor. It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C .

Scientific Research Applications

Molecular Actions and Kinetics

  • Molecular Actions on Human 5-HT3A Receptors : Propofol and its derivatives, including compounds related to (3-Isopropylphenyl)propylamine, have been studied for their effects on human 5-HT3A receptors. These receptors are involved in postoperative nausea and vomiting. The study found that propofol inhibits human 5-HT3A receptors, and this effect was also observed with less hydrophobic derivatives like 2-isopropylphenol (Barann, Lindén, Witten, & Urban, 2008).

Synthesis of Derivatives

  • Syntheses of Dopamine Derivatives : Research has explored the synthesis of optical isomers of 2-(3,4-Dimethoxyphenyl)propylamine and related compounds, starting from materials like 3,4-dimethoxybenzyl cyanide. This area of study contributes to the broader field of organic chemistry and drug development (Brussee, Zonneveld, Jansen, & Gerritsma, 1978).

Modulation of GABAA Receptors

  • Effects on GABAA Receptor Function : Propofol, chemically related to (3-Isopropylphenyl)propylamine, modulates GABAA receptor activation and desensitization in murine hippocampal neurons. This finding is significant for understanding the neurodepressive actions of propofol and its analogs (Orser, Wang, Pennefather, & MacDonald, 1994).

Conformational Isomerism Studies

  • Study of Conformational Isomerism : Isopropylamine and n-propylamine, structurally related to (3-Isopropylphenyl)propylamine, have been investigated for their conformational isomerism using a combination of quantum-chemical calculations and high-resolution rotational spectroscopy. This research contributes to the understanding of molecular structures and dynamics (Melosso, Melli, Spada, et al., 2020).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and the necessary precautions for handling it. For instance, propylamine, a related compound, is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-propan-2-yl-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-8-13-12-7-5-6-11(9-12)10(2)3/h5-7,9-10,13H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXFWWSEXZVIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC(=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Isopropylphenyl)propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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